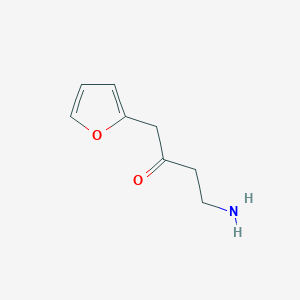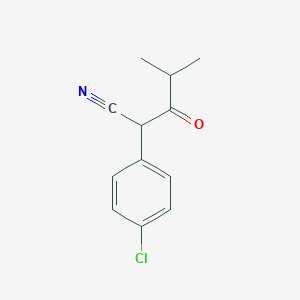
2-(4-Chlorophenyl)-4-methyl-3-oxopentanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenyl)-4-methyl-3-oxopentanenitrile is an organic compound with a complex structure that includes a chlorophenyl group, a methyl group, and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-4-methyl-3-oxopentanenitrile typically involves the reaction of 4-chlorobenzaldehyde with methyl ethyl ketone and a nitrile source under specific conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for various applications .
化学反応の分析
Types of Reactions
2-(4-Chlorophenyl)-4-methyl-3-oxopentanenitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
科学的研究の応用
2-(4-Chlorophenyl)-4-methyl-3-oxopentanenitrile has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(4-Chlorophenyl)-4-methyl-3-oxopentanenitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with cellular proteins involved in signal transduction pathways, thereby modulating cellular functions .
類似化合物との比較
Similar Compounds
- 2-(4-Chlorophenyl)-4-methyl-3-oxobutanenitrile
- 2-(4-Chlorophenyl)-4-methyl-3-oxopentanamide
- 2-(4-Chlorophenyl)-4-methyl-3-oxopentanoic acid
Uniqueness
2-(4-Chlorophenyl)-4-methyl-3-oxopentanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or selectivity in certain reactions .
特性
分子式 |
C12H12ClNO |
|---|---|
分子量 |
221.68 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-4-methyl-3-oxopentanenitrile |
InChI |
InChI=1S/C12H12ClNO/c1-8(2)12(15)11(7-14)9-3-5-10(13)6-4-9/h3-6,8,11H,1-2H3 |
InChIキー |
KENBWTPYJULPQJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)C(C#N)C1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


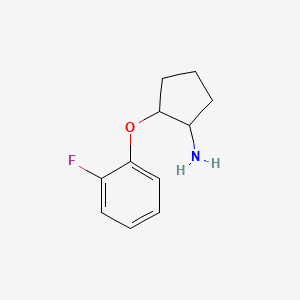
![5-[2-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde](/img/structure/B13173587.png)

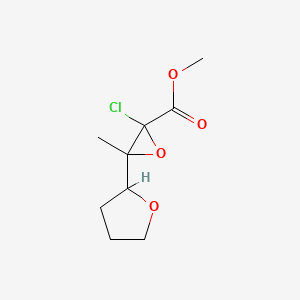
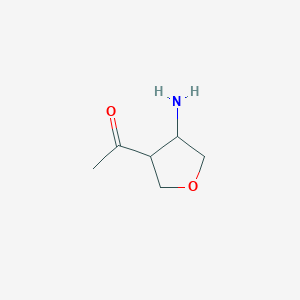
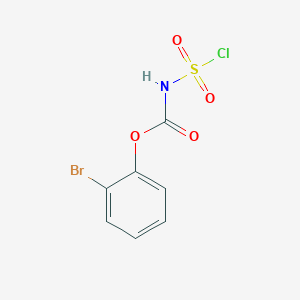

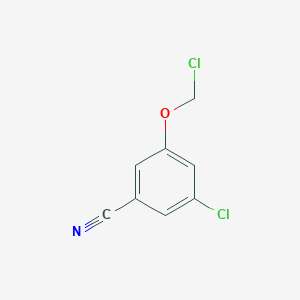
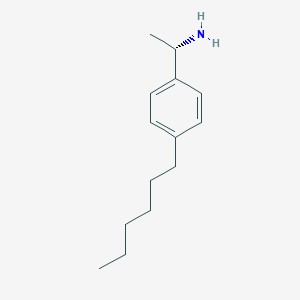
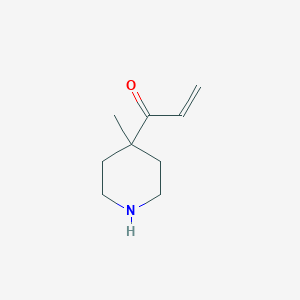

![(2S)-2-({[2-phenylvinyl]sulfonyl}amino)propanoic acid](/img/structure/B13173654.png)
![4-({[2-(Methoxycarbonyl)phenyl]methyl}amino)benzoic acid](/img/structure/B13173657.png)
